N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide (molecular formula C19H14N2O, MW 286.3 g/mol) is a synthetic aromatic amide featuring a naphthalen-1-ylacetyl group coupled to a 2-cyanoaniline moiety. The ortho-cyano substitution on the N-phenyl ring distinguishes it from its meta- and para-cyano positional isomers, N-(3-cyanophenyl)-2-(naphthalen-1-yl)acetamide (ChemSpider ID and N-(4-cyanophenyl)-2-(naphthalen-1-yl)acetamide (CAS 79149-52-3), respectively.

Molecular Formula C19H14N2O
Molecular Weight 286.3 g/mol
Cat. No. B12461300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide
Molecular FormulaC19H14N2O
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C#N
InChIInChI=1S/C19H14N2O/c20-13-16-7-2-4-11-18(16)21-19(22)12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,12H2,(H,21,22)
InChIKeyAALBVALCESXEJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Cyanophenyl)-2-(naphthalen-1-yl)acetamide: A Positional Isomer Aromatic Amide for Targeted Medicinal Chemistry Screening


N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide (molecular formula C19H14N2O, MW 286.3 g/mol) is a synthetic aromatic amide featuring a naphthalen-1-ylacetyl group coupled to a 2-cyanoaniline moiety. The ortho-cyano substitution on the N-phenyl ring distinguishes it from its meta- and para-cyano positional isomers, N-(3-cyanophenyl)-2-(naphthalen-1-yl)acetamide (ChemSpider ID 607116) and N-(4-cyanophenyl)-2-(naphthalen-1-yl)acetamide (CAS 79149-52-3), respectively . This compound class is primarily studied for its potential to modulate enzyme and receptor targets through hydrogen bonding and π-stacking interactions mediated by the cyano and naphthalene groups .

Why N-(2-Cyanophenyl)-2-(naphthalen-1-yl)acetamide Cannot Be Interchanged with Close Analogs


Despite having identical molecular formulas, the ortho-, meta-, and para-cyano isomers of this scaffold exhibit distinct electronic and steric profiles that critically impact target binding. The 2-cyano group adopts a unique dihedral angle relative to the amide bond, altering the hydrogen-bonding geometry at catalytic sites compared to the 3- or 4-cyano substituted analogs . Preliminary DFT calculations on the naphthalene acetamide class indicate that charge transfer characteristics (ΔN = 0.45) and electrophilicity index (ω = 4.2 eV) are sensitive to the substitution pattern, which may affect DNA intercalation potential . These physical-chemical distinctions mean that potency, selectivity, and ADMET profiles are not transferable between positional isomers, making blind substitution in a biological assay or chemical process a source of irreproducible results.

N-(2-Cyanophenyl)-2-(naphthalen-1-yl)acetamide: Head-to-Head Differentiation Data Against In-Class Comparators


Ortho-Cyano Substitution Modulates Hydrogen-Bond Donor/Acceptor Topology Relative to Meta-Cyano Isomer

The ortho-cyano group in N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide positions the nitrile nitrogen at a distance of approximately 2.8 Å from the amide NH, enabling an intramolecular hydrogen bond that pre-organizes the ligand into a pseudo-cyclic conformation. This intramolecular interaction is geometrically impossible for the meta-cyanophenyl isomer N-(3-cyanophenyl)-2-(naphthalen-1-yl)acetamide, where the nitrile-to-amide distance exceeds 4.5 Å . The conformational restriction imposed by the ortho-cyano group reduces the entropic penalty upon binding to shallow protein pockets, a property that differentiates it from the more flexible meta and para analogs.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Predicted DNA Intercalation Potential Driven by Naphthalene-Charge Transfer Characteristics

DFT-based analysis of the naphthalene acetamide scaffold indicates that the compound engages in charge transfer with DNA base pairs, as quantified by a charge transfer index (ΔN) of 0.45 and an electrophilicity index (ω) of 4.2 eV . These values suggest a moderate DNA intercalation propensity, which, when combined with the ortho-cyano group's hydrogen-bonding capability, may result in a DNA binding mode distinct from simple naphthalene acetamides lacking the 2-cyanophenyl substituent (e.g., 1-naphthaleneacetamide; ΔN and ω values not reported for this comparator). The lack of comparative data precludes a quantitative ranking, but the electronic descriptors place the compound in a region of chemical space associated with DNA-targeted agents.

DNA Intercalation Computational Chemistry Anticancer Screening

Positional Isomer Distinctness in Topoisomerase II Inhibitory Profile: Inferring from 2-(2-Cyanophenyl)-N-phenylacetamide Series

In a published structure-activity relationship study of 2-(2-cyanophenyl)-N-phenylacetamide derivatives, compound 3j (bearing a 4-methoxyphenyl group) demonstrated IC50 values of 0.11 μM and 0.18 μM against MCF-7 and A-549 cancer cell lines, respectively, outperforming etoposide (IC50 = 2.11 μM and 3.08 μM) [1]. Docking studies identified human topoisomerase II as the likely target, with compound 3j achieving a docking score of 158.072 kcal/mol. While N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide was not explicitly tested in this study, the presence of the same 2-cyanophenyl pharmacophore suggests potential engagement with the topoisomerase II ATP-binding pocket, and the bulkier naphthalene moiety is expected to alter binding affinity compared to the phenyl-substituted series.

Topoisomerase II Inhibition Anticancer Docking Studies

Commercial Availability and Purity Profile of N-(2-Cyanophenyl)-2-(naphthalen-1-yl)acetamide

N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide is offered by multiple chemical suppliers at a standard purity of 95% (HPLC), with a molecular weight of 286.3 g/mol and the molecular formula C19H14N2O . By contrast, the meta-isomer N-(3-cyanophenyl)-2-(naphthalen-1-yl)acetamide is also available at 95% purity from similar sources. No certified reference standard or pharmacopoeial monograph was identified for either isomer, placing both compounds in the research-grade category. The absence of a CAS registry number specific to N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide, unlike its para-cyano counterpart (CAS 79149-52-3), may complicate procurement traceability and requires explicit structural verification upon receipt.

Chemical Procurement Purity Specification Research Supply Chain

Potential Biofilm Inhibition: Divergent Activity of Cyanophenyl-Substituted Naphthamides

Studies on N-(3-cyanophenyl)naphthalene-1-carboxamide, a regioisomeric naphthamide, have demonstrated bacterial biofilm inhibition against both Gram-negative and Gram-positive strains . The 3-cyanophenyl orientation in these naphthamides places the cyano group in a geometry that may favor interactions with bacterial adhesin proteins. In the 2-cyanophenyl scaffold of the target compound, the altered trajectory of the nitrile dipole is expected to modulate this activity, potentially shifting the antimicrobial spectrum. However, no direct comparative biofilm data for N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide versus N-(3-cyanophenyl) naphthamides have been published.

Biofilm Inhibition Antimicrobial Screening Naphthamide Derivatives

Cholinesterase Inhibitory Potential of Naphthalen-1-yl Acetamides: Selectivity Landscape

A series of naphthalen-1-yl acetamides, including N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide, have been characterized as selective butyrylcholinesterase (BChE) inhibitors, with the piperidinyl derivative showing high selectivity over acetylcholinesterase (AChE) [1]. The crystal structure of N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide confirmed the binding orientation of the naphthalene moiety within the BChE active site. N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide replaces the piperidinyl group with a 2-cyanophenyl group, which may alter both potency and selectivity. Without experimental IC50 data, the compound’s cholinesterase profile cannot be directly ranked, but the scaffold precedent justifies its prioritization for selectivity screening.

Cholinesterase Inhibition Butyrylcholinesterase Alzheimer's Disease

N-(2-Cyanophenyl)-2-(naphthalen-1-yl)acetamide: High-Priority Application Scenarios Based on Evidence


Positional Isomer SAR Studies in Kinase and Topoisomerase Cancer Panels

The ortho-cyano group of N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide creates a distinct conformational profile that is not reproducible by the meta- or para-cyano isomers. Procurement of all three positional isomers for parallel screening against topoisomerase II and kinase panels is recommended, using the 2-(2-cyanophenyl)-N-phenylacetamide series as a potency benchmark (e.g., compound 3j: MCF-7 IC50 = 0.11 μM) [1]. This head-to-head design allows direct attribution of potency shifts to the cyano position.

DNA Intercalation and Genotoxicity Screening in Early-Stage Oncology Programs

With computationally predicted DNA intercalation potential (ΔN = 0.45, ω = 4.2 eV) [1], N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide constitutes a candidate for DNA-unwinding assays and comet assays. Its distinct electronic profile, compared to simpler naphthalene acetamides, makes it suitable for probing structure-genotoxicity relationships in lead optimization.

Bacterial Biofilm and Cholinesterase Selectivity Profiling in Multitarget Screening Cascades

The compound's scaffold bridges two mechanistically distinct therapeutic areas—antimicrobial biofilm inhibition (inferred from 3-cyanophenyl naphthamides [1]) and butyrylcholinesterase inhibition (inferred from naphthalen-1-yl piperidinyl acetamides ). This dual potential justifies its inclusion in broad-panel screening cascades, where a single scaffold can generate hits across multiple disease areas.

Analytical Method Development and Reference Standard Qualification for Isomeric Purity

The absence of a CAS registry number and the co-existence of positional isomers create a significant analytical challenge. Laboratories procuring this compound must develop and validate an HPLC or UPLC method capable of resolving the ortho-, meta-, and para-cyano isomers. The target compound, once identity-confirmed by NMR and HRMS, can serve as an in-house reference standard for isomer-specific quantification in reaction monitoring [1].

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